Methyl 3-(3,4-dimethylphenyl)-2-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3,4-dimethylphenyl)-2-oxopropanoate is an organic compound with a complex structure that includes a methyl ester group, a dimethylphenyl group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(3,4-dimethylphenyl)-2-oxopropanoate can be synthesized through several methods. One common approach involves the esterification of 3-(3,4-dimethylphenyl)-2-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the product can be achieved through techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,4-dimethylphenyl)-2-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-(3,4-dimethylphenyl)-2-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 3-(3,4-dimethylphenyl)-2-oxopropanoate exerts its effects involves interactions with various molecular targets. The ester and ketone functional groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. Specific pathways may include enzyme inhibition or activation, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3,4-dimethoxyphenyl)-2-oxopropanoate
- Methyl 3-(3,4-dichlorophenyl)-2-oxopropanoate
- Methyl 3-(3,4-dimethylphenyl)-2-oxobutanoate
Uniqueness
Methyl 3-(3,4-dimethylphenyl)-2-oxopropanoate is unique due to the presence of both methyl and ketone groups, which confer specific chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 3-(3,4-dimethylphenyl)-2-oxopropanoate |
InChI |
InChI=1S/C12H14O3/c1-8-4-5-10(6-9(8)2)7-11(13)12(14)15-3/h4-6H,7H2,1-3H3 |
InChI Key |
CAAKELWDKOPMIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.